molecular formula C20H37N5O B6805729 N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide

Cat. No.: B6805729
M. Wt: 363.5 g/mol
InChI Key: XWOPBDBPBDKNHN-UHFFFAOYSA-N
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Description

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with pyrrolidine and cyclohexyl groups, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O/c26-20(24-13-11-23(12-14-24)18-8-9-21-15-18)22-16-19-7-4-10-25(19)17-5-2-1-3-6-17/h17-19,21H,1-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOPBDBPBDKNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2CNC(=O)N3CCN(CC3)C4CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the pyrrolidine and cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate intermediates and facilitate nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-4-pyrrolidin-3-ylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

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